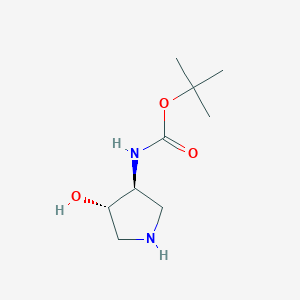
Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate
Descripción general
Descripción
“Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate” is a chemical compound with the molecular formula C10H8Cl2FNO3 . It is also known by other names such as “Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate”, “Ethyl 2,6-dichloro-5-fluornicotinoylacetate”, and "Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate" .
Synthesis Analysis
The synthesis of this compound has been described in the literature. Specifically, a mixture of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, malononitrile, and benzaldehyde reacted to form a related compound, ethyl 6-amino-5-cyano-2-(2,6-dichloro-5-fluoropyridin-3-yl)-4-phenyl-4H-pyran-3-carboxylate, in 71% yield .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate is a compound with notable chemical significance. Its synthesis has been a subject of interest due to its role as a key intermediate in the production of Quinolone antibacterial agents. The compound is derived from 2,6-dichloro-5-fluoro-nicotine acid, which is treated with Sulphurous oxychloride to yield 2,6-dichloro-5-fluoronicotinoyl chloride. This is further reacted with carbanion and treated with p-Toluenesulfonic acid to obtain the desired product. Innovations in reaction processes have led to the utilization of cost-effective materials and optimization of reagents, resulting in superior crystal quality of the final product (Zhu Qiu-feng, 2005).
Application in Fluorescent Probing
A novel compound structurally similar to Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate, known as 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid , has been synthesized as a fluorescent probe for β-amyloids. Its significance lies in its high binding affinities towards Aβ(1–40) aggregates, making it a potent tool in the molecular diagnosis of Alzheimer’s disease. The probe’s optical properties, influenced by solvent polarity, were thoroughly studied using various spectroscopic techniques, highlighting its application in the biomedical field (Huan-bao Fa et al., 2015).
Versatility in Heterocycle Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate showcases its versatility as an intermediate for synthesizing a wide array of trifluoromethyl heterocycles. Employing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, it serves as a precursor for various heterocyclic compounds, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. This diversity is achieved either directly in a single step or with minimal additional steps, demonstrating the compound's crucial role in heterocyclic chemistry (Mark A. Honey et al., 2012).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2FNO3/c1-2-18-9(17)5-7(16)3-6-4-8(14)11(13)15-10(6)12/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFZLFMUCWZCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=C(N=C1Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)










